![molecular formula C40H84N2O19 B1612433 O,O'-Bis(2-aminoethyl)octadecaethylene glycol CAS No. 892154-56-2](/img/structure/B1612433.png)
O,O'-Bis(2-aminoethyl)octadecaethylene glycol
Overview
Description
O,O’-Bis(2-aminoethyl)octadecaethylene glycol is a chelating agent used for making complexes, especially for calcium ions . It can be used experimentally for treating animals possessing cerium poisoning . It is also known as PEG-diamine (n=20) .
Synthesis Analysis
The synthesis of O,O’-Bis(2-aminoethyl)octadecaethylene glycol involves a reaction that results in a product with ≥95% oligomer purity . The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis
The molecular formula of O,O’-Bis(2-aminoethyl)octadecaethylene glycol is C40H84N2O19 . It has a molecular weight of 897.10 . The IUPAC name is 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-nonadecaoxanonapentacontane-1,59-diamine .Physical And Chemical Properties Analysis
The physical and chemical properties of O,O’-Bis(2-aminoethyl)octadecaethylene glycol include a molecular weight of 897.09696 g/mol . It has a structure that includes 84 Hydrogen atoms, 40 Carbon atoms, 2 Nitrogen atoms, and 19 Oxygen atoms .Scientific Research Applications
Use in Biomedical Imaging and Theragnostics
“O,O’-Bis(2-aminoethyl)octadecaethylene glycol” can be used in the creation of Gold Nanorods (GNRs), which are strongly absorbing at near-infrared (NIR) frequencies . These GNRs can be employed as multifunctional agents for biological imaging and theragnostics . They can support nonlinear optical microscopies based on two-photon-excited luminescence . Furthermore, GNRs can enhance the contrast of biomedical imaging modalities such as optical coherence tomography and photoacoustic tomography .
Use as a Chelating Agent
“O,O’-Bis(2-aminoethyl)octadecaethylene glycol” is a chelating agent used for making complexes, especially for calcium ions . This property helps to determine calcium in the presence of magnesium . It can also be used experimentally for treating animals possessing cerium poisoning .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84N2O19/c41-1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-37-39-61-40-38-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-42/h1-42H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPHTALHHSCONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84N2O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583361 | |
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-Nonadecaoxanonapentacontane-1,59-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
897.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
892154-56-2 | |
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-Nonadecaoxanonapentacontane-1,59-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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